(E)-N-(phenyl(tosylimino)methyl)morpholine-4-carbothioamide
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Overview
Description
Synthesis Analysis
Synthesis analysis involves studying the methods used to synthesize the compound. .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the types of bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions under which it reacts, the products formed, and the mechanisms of these reactions .Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
- In a specific example, CptBuRh(OH)2-catalyzed annulation of 2-biphenylboronic acid with activated alkenes involves transmetalation and subsequent C-H activation. The reaction produces a reactive Rh-biphenyl complex with two Rh—C σ bonds. Depending on the alkene used, fused or bridged cyclic products are formed, accompanied by the release of CptBuRh .
- Specifically, 1,3,4-thiadiazole derivatives derived from this compound were tested against E. coli, B. mycoides, and C. albicans. Four compounds demonstrated superior antimicrobial activity .
Catalysis and Annulation Mechanisms
Antimicrobial Activity
Medicinal Chemistry
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(E)-N-(4-methylphenyl)sulfonyl-C-phenylcarbonimidoyl]morpholine-4-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-15-7-9-17(10-8-15)27(23,24)21-18(16-5-3-2-4-6-16)20-19(26)22-11-13-25-14-12-22/h2-10H,11-14H2,1H3,(H,20,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYHVXGJWNOCPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NC(=S)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C2=CC=CC=C2)/NC(=S)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(phenyl(tosylimino)methyl)morpholine-4-carbothioamide |
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